molecular formula C27H24N2O3 B4563981 3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide

3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B4563981
M. Wt: 424.5 g/mol
InChI Key: NXHKNJMTCCPLBO-UHFFFAOYSA-N
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Description

3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl group, a piperidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions. This reaction proceeds through aldol condensation followed by intramolecular lactonization to form the chromenyl skeleton .

Further functionalization of the chromenyl intermediate with piperidinyl and benzamide groups is achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromenyl and benzamide moieties can be reduced to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromenyl or piperidinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions with catalysts like triethylamine.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted chromenyl compounds. These products can have diverse applications in medicinal chemistry and material science.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2H-chromen-3-yl)benzoate
  • 3-(2-oxo-2H-chromen-3-yl)-benzoyl chloride
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide exhibits unique structural features that contribute to its enhanced biological activity and versatility in chemical synthesis. The presence of the piperidinyl group provides additional sites for functionalization and improves the compound’s pharmacokinetic properties .

Properties

IUPAC Name

3-(2-oxochromen-3-yl)-N-(2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-26(28-23-12-3-4-13-24(23)29-15-6-1-7-16-29)21-11-8-10-19(17-21)22-18-20-9-2-5-14-25(20)32-27(22)31/h2-5,8-14,17-18H,1,6-7,15-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHKNJMTCCPLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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